molecular formula C13H11ClO5 B11843826 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

Katalognummer: B11843826
Molekulargewicht: 282.67 g/mol
InChI-Schlüssel: YUPCOKQFGMWQSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes, where the raw materials are reacted in large reactors under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its isopropoxy group differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H11ClO5

Molekulargewicht

282.67 g/mol

IUPAC-Name

6-chloro-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid

InChI

InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16)

InChI-Schlüssel

YUPCOKQFGMWQSM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.